molecular formula C18H16O5 B2420221 Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate CAS No. 302939-35-1

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate

Cat. No. B2420221
CAS RN: 302939-35-1
M. Wt: 312.321
InChI Key: BGWRAFUTSSOCHA-UHFFFAOYSA-N
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Description

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is a chemical compound with the molecular formula C18H16O5 . It is a complex organic compound that contains a total of 41 bonds, including 25 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic ester, 1 aromatic ester, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is characterized by several features. It has 41 total bonds, including 14 multiple bonds and 2 double bonds. The structure also includes 12 aromatic bonds, indicating the presence of a stable, cyclic, planar configuration of atoms with a ring of resonance bonds . It also contains 3 six-membered rings and 2 ten-membered rings .

Safety And Hazards

Sigma-Aldrich, a supplier of Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate, does not provide specific safety and hazard information for this compound . They note that the buyer assumes responsibility to confirm product identity and/or purity . Therefore, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-17(19)11(2)22-12-8-9-14-13-6-4-5-7-15(13)18(20)23-16(14)10-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWRAFUTSSOCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate

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